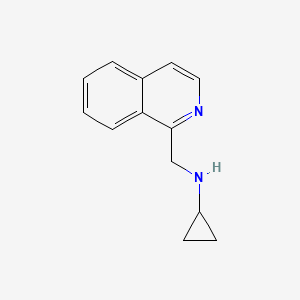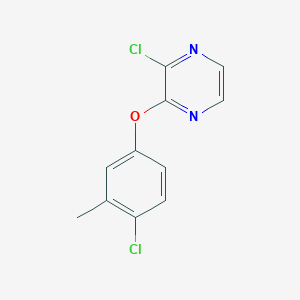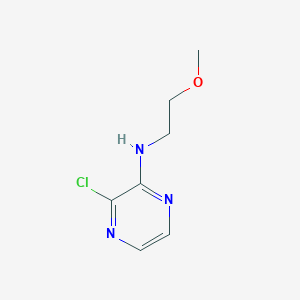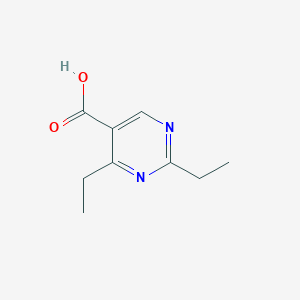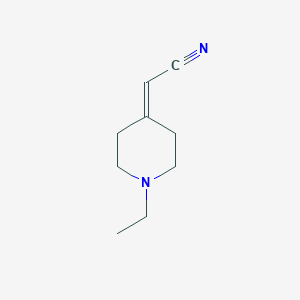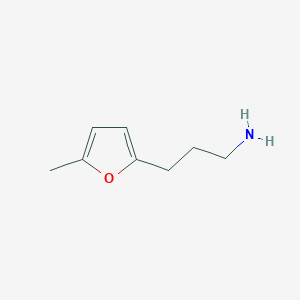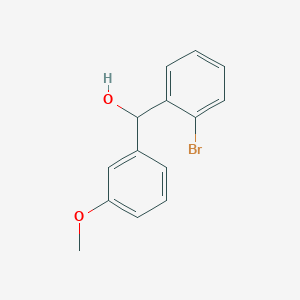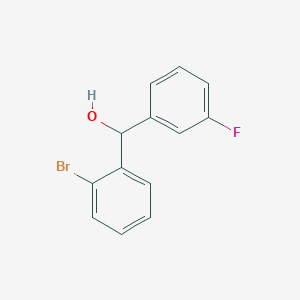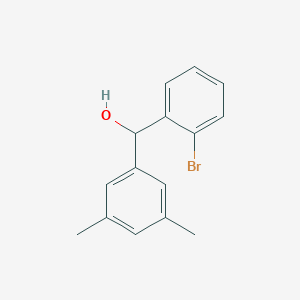
(2-Bromophenyl)(3,5-dimethylphenyl)methanol
Vue d'ensemble
Description
(2-Bromophenyl)(3,5-dimethylphenyl)methanol is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organocatalysis : It has been used in the enantioselective Michael addition of malonate esters to nitroolefins, facilitated by diaryl-2-pyrrolidinemethanols, where bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was an efficient bifunctional organocatalyst (Lattanzi, 2006).
Rotational Barrier Studies : Used in investigating the buttressing effect on rotational barriers in bromine-substituted compounds, which included studying the free energies of activation for rotation (Aoki, Nakamura, Ōki, 1982).
DFT Theoretical Studies : A theoretical study was conducted on (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT to understand the structure-activity relationship and identify active sites of the molecule (Trivedi, 2017).
Phase Transfer Catalyzed Polymerization : The compound has been used in the polymerization process, specifically in the phase transfer catalyzed polymerization of brominated phenols (Wang, Percec, 1991).
Carbonic Anhydrase Inhibition : Synthesized bromophenols, including this compound, have shown inhibitory capacities against human cytosolic carbonic anhydrase II, potentially useful for treating various disorders (Balaydın et al., 2012).
Catalysis in Alcoholysis Reactions : Used as a catalyst in the alcoholysis of dimethylphenylsilane, showing effectiveness in transforming alcohol to alkoxysilane derivatives (Gregg, Cutler, 1994).
Synthesis of Biologically Active Natural Products : It has been used in the total synthesis of biologically active, naturally occurring compounds, demonstrating its utility in complex organic synthesis (Akbaba et al., 2010).
Photoprotecting Groups for Phosphates and Sulfonic Acids : The compound has been explored for its potential as a photoremovable protecting group, important in organic synthesis and biochemistry (Klán et al., 2002).
Polymer Chemistry : It's used in the synthesis of poly(arylene ether sulfone) anion exchange membranes with enhanced conductivity and stability (Shi et al., 2017).
Propriétés
IUPAC Name |
(2-bromophenyl)-(3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRACLJJKOPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, B-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B7872952.png)

